molecular formula C13H16O2 B8402653 Methyl 4-cyclobutyl-2-methylbenzoate

Methyl 4-cyclobutyl-2-methylbenzoate

Cat. No. B8402653
M. Wt: 204.26 g/mol
InChI Key: LOCVABXYCUDQBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-cyclobutyl-2-methylbenzoate is a useful research compound. Its molecular formula is C13H16O2 and its molecular weight is 204.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-cyclobutyl-2-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-cyclobutyl-2-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 4-cyclobutyl-2-methylbenzoate

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

methyl 4-cyclobutyl-2-methylbenzoate

InChI

InChI=1S/C13H16O2/c1-9-8-11(10-4-3-5-10)6-7-12(9)13(14)15-2/h6-8,10H,3-5H2,1-2H3

InChI Key

LOCVABXYCUDQBF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2CCC2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Cyclobutylzinc(II) bromide (50 ml, 0.5 M in THF, 25.0 mmol) was added to a mixture of methyl 4-bromo-2-methylbenzoate (compound 152.1, 5.2 g, 22.7 mmol) and PdCl2(dppf)CH2Cl2 (1.85 g, 2.27 mmol). The mixture was degassed and the flask was filled with argon through a balloon. The mixture was heated at 65° C. under argon for 24 hours. The mixture was cooled to 0° C. and quenched with water (10 ml). The mixture was diluted with EtOAc (200 ml), washed with water then with brine. The EtOAc layer was dried (Na2SO4), concentrated under reduced pressure, and purified using column (silica gel) chromatography (hexanes:EtOAc 30:1 to 20:1). Yield: 4.1 g, clear oil, 89.1%. 1H NMR (400 MHz, Chloroform-d) δ 7.86 (d, 1H), 7.12-7.02 (m, 2H), 3.88 (s, 3H), 3.59-3.48 (m, 1H), 2.59 (s, 3H), 2.35 (m, 2H), 2.22-1.96 (m, 3H), 1.86-1.84 (m, 1H).
Name
Cyclobutylzinc(II) bromide
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2(dppf)CH2Cl2
Quantity
1.85 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Cyclobutylzinc(II) bromide (50 mL, 0.5 M in THF, 25.0 mmol) was added to a mixture of methyl 4-bromo-2-methylbenzoate (compound 6.1, 5.2 g, 22.7 mmol) and PdCl2(dppf).CH2Cl2 (1.85 g, 2.27 mmol). The mixture was degassed and the flask was filled with argon through a balloon. The mixture was heated at 65° C. under argon for 24 hours, then cooled to 0° C. and carefully quenched with water (10 mL). The mixture was diluted with EtOAc (200 mL) and washed with water then brine, dried (Na2SO4), filtered, and concentrated under reduced pressure. The residue was purified using silica gel column chromatography (hexanes:EtOAc 30:1 to 20:1) to yield the title compound as a clear oil (4.1 g, 89%). 1H NMR (400 MHz, CDCl3) δ 7.86 (d, 1H), 7.12-7.02 (m, 2H), 3.88 (s, 3H), 3.59-3.48 (m, 1H), 2.59 (s, 3H), 2.35 (m, 2H), 2.22-1.96 (m, 3H), 1.86-1.84 (m, 1H).
Name
Cyclobutylzinc(II) bromide
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
1.85 g
Type
reactant
Reaction Step Two
Yield
89%

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